![molecular formula C20H26N4O3 B2639140 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 836640-99-4](/img/structure/B2639140.png)
3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
This compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring. It’s often used as a building block in the synthesis of more complex compounds, particularly in pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoxaline core, followed by various substitutions to add the different functional groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include an amino group (NH2), a carboxylate group (COO-), and a methoxy group (OCH3), among others. Each of these groups would have distinct chemical properties that would influence the overall behavior of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant for this compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without specific data, these properties can’t be accurately predicted .Scientific Research Applications
Radiotracer Development for Imaging GABA Receptors
A study developed new radiotracers for imaging GABA_A- and GABA_B-benzodiazepine receptors using positron emission tomography (PET). Two quinolines, acting as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors, were radiolabelled at the methoxy position with carbon-11. Preliminary studies showed promising imaging characteristics, with one radiotracer demonstrating higher brain uptake and potential for further evaluation in imaging GABA_A receptors (Moran et al., 2012).
Novel Synthesis Methods
Research on the facile synthesis of some new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines showcases innovative synthetic routes. These derivatives were prepared directly by condensation, indicating the chemical versatility and potential pharmaceutical applications of pyrroloquinoline structures (Molina, Alajarín, & Sánchez-Andrada, 1993).
Antimicrobial and Antiviral Activity
A study synthesized a new quinoline derivative from Streptomyces sp. neau50, which showed cytotoxicity against human lung adenocarcinoma cell line A549. This highlights the potential of pyrroloquinoline derivatives in developing new antimicrobial and anticancer agents (Wang et al., 2011).
Synthesis of Camptothecin Analogues
Efforts to synthesize 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline, a key intermediate in camptothecin synthesis, reveal the importance of these structures in medicinal chemistry for cancer treatment. The study describes an efficient regioselective synthesis approach (Zalkow et al., 1971).
Mechanism of Action
Target of Action
The primary target of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is currently under investigation . The compound has been evaluated in various assays, suggesting a potential interaction with multiple targets .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are currently under investigation . These properties will have a significant impact on the compound’s bioavailability .
Result of Action
Ongoing research aims to elucidate these effects and their implications for the compound’s therapeutic potential .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate . These factors include the physiological environment within the body, as well as external factors such as temperature and pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(2)9-12-27-20(25)16-17-19(24(18(16)21)10-6-11-26-3)23-15-8-5-4-7-14(15)22-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZLDOFIYICBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
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